![molecular formula C16H20O2S2 B12557439 5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol CAS No. 143946-50-3](/img/structure/B12557439.png)
5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is a complex organic compound characterized by the presence of a dithiane ring and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol typically involves the formation of the dithiane ring through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as organolithium or Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Functionalized dithiane derivatives
Scientific Research Applications
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol involves its interaction with various molecular targets and pathways. The dithiane ring can act as a protecting group for carbonyl compounds, allowing for selective reactions at other sites . Additionally, the biphenyl structure can engage in π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithian-2-yltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of the biphenyl moiety.
1,3-Dithiolanes: Compounds with a similar dithiane ring but differing in the substituents attached to the ring.
Uniqueness
5’-(1,3-Dithian-2-yl)-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2,6-diol is unique due to its combination of the dithiane ring and biphenyl structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research.
Properties
CAS No. |
143946-50-3 |
|---|---|
Molecular Formula |
C16H20O2S2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-[3-(1,3-dithian-2-yl)cyclohex-2-en-1-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H20O2S2/c17-13-6-2-7-14(18)15(13)11-4-1-5-12(10-11)16-19-8-3-9-20-16/h2,6-7,10-11,16-18H,1,3-5,8-9H2 |
InChI Key |
KRSKVWLNUAKJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C2SCCCS2)C3=C(C=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




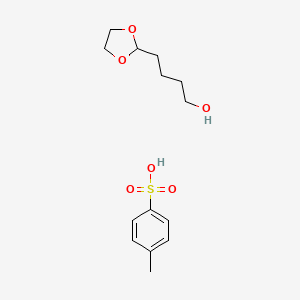

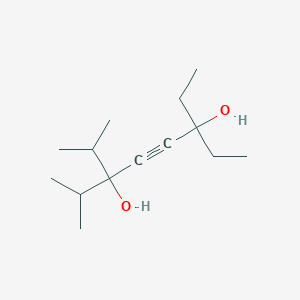
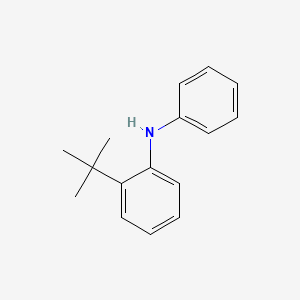
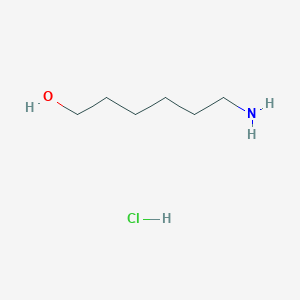
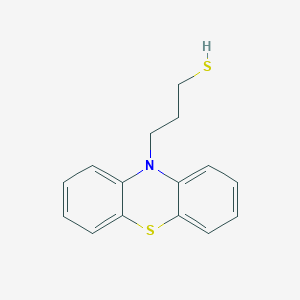
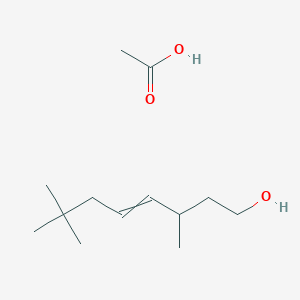
![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)
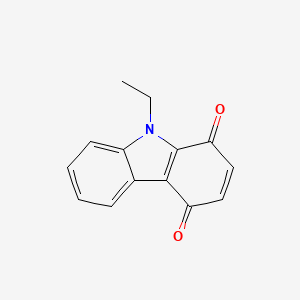
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
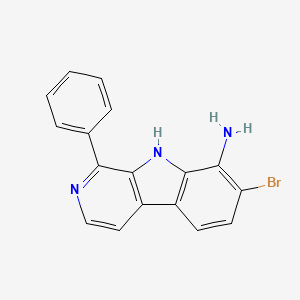
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)
